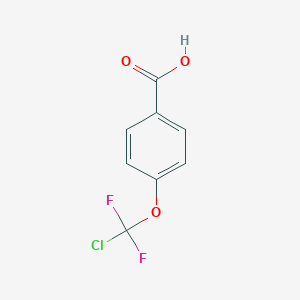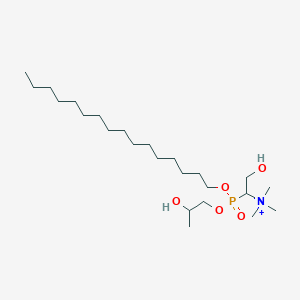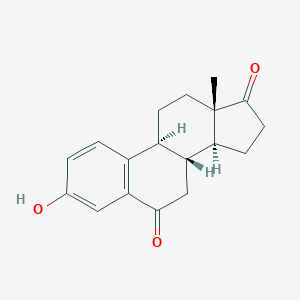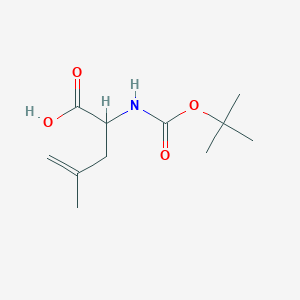
Acide 2-((tert-butoxycarbonyl)amino)-4-méthylpent-4-énoïque
Vue d'ensemble
Description
L’ester pinacolique de l’acide 1-Boc-pyrazole-4-boronique est un dérivé d’acide boronique largement utilisé en synthèse organique. Il est connu pour son rôle dans les réactions de couplage croisé de Suzuki-Miyaura, qui sont essentielles pour la formation de liaisons carbone-carbone dans les molécules organiques complexes. La structure du composé comprend un cycle pyrazole, un groupe acide boronique et un ester pinacolique, ce qui en fait un réactif polyvalent dans diverses transformations chimiques .
Applications De Recherche Scientifique
1-Boc-pyrazole-4-boronic acid pinacol ester has numerous applications in scientific research:
Mécanisme D'action
Le mécanisme d’action de l’ester pinacolique de l’acide 1-Boc-pyrazole-4-boronique implique son rôle de dérivé d’acide boronique dans les réactions chimiques. Dans le couplage croisé de Suzuki-Miyaura, le groupe acide boronique subit une transmétallation avec un catalyseur au palladium, formant une liaison carbone-carbone avec un halogénure d’aryle ou de vinyle. Ce processus est facilité par l’ester pinacolique, qui stabilise le groupe acide boronique et améliore sa réactivité .
Analyse Biochimique
Biochemical Properties
2-((tert-Butoxycarbonyl)amino)-4-methylpent-4-enoic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. The compound interacts with various enzymes and proteins, including proteases and peptidases, which are responsible for cleaving peptide bonds. The Boc group protects the amine group during these reactions, preventing unwanted side reactions and ensuring the correct sequence of amino acids is formed. The interactions between 2-((tert-Butoxycarbonyl)amino)-4-methylpent-4-enoic acid and these enzymes are primarily based on the recognition of the Boc group and the subsequent cleavage of the protecting group under acidic conditions .
Cellular Effects
2-((tert-Butoxycarbonyl)amino)-4-methylpent-4-enoic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can affect cell function by modulating the activity of enzymes involved in these processes. For example, the presence of the Boc group can inhibit the activity of certain enzymes, leading to changes in gene expression and metabolic pathways. Additionally, 2-((tert-Butoxycarbonyl)amino)-4-methylpent-4-enoic acid can impact cell signaling pathways by altering the phosphorylation status of key signaling proteins .
Molecular Mechanism
The molecular mechanism of action of 2-((tert-Butoxycarbonyl)amino)-4-methylpent-4-enoic acid involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to enzymes and proteins through its Boc group, which can be cleaved under acidic conditions to release the active amine. This cleavage can lead to the activation or inhibition of enzymes, depending on the specific enzyme and the context of the reaction. Additionally, 2-((tert-Butoxycarbonyl)amino)-4-methylpent-4-enoic acid can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-((tert-Butoxycarbonyl)amino)-4-methylpent-4-enoic acid can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but it can degrade over time, particularly under acidic or basic conditions. Long-term studies have shown that 2-((tert-Butoxycarbonyl)amino)-4-methylpent-4-enoic acid can have lasting effects on cellular function, including changes in enzyme activity and gene expression. These effects are often dependent on the concentration and duration of exposure to the compound .
Dosage Effects in Animal Models
The effects of 2-((tert-Butoxycarbonyl)amino)-4-methylpent-4-enoic acid in animal models vary with different dosages. At low doses, the compound can have minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and metabolic pathways. Toxic or adverse effects have been observed at high doses, including cellular toxicity and disruption of normal cellular processes. These threshold effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
2-((tert-Butoxycarbonyl)amino)-4-methylpent-4-enoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in amino acid and protein synthesis. Additionally, 2-((tert-Butoxycarbonyl)amino)-4-methylpent-4-enoic acid can influence the production of secondary metabolites, which can have downstream effects on cellular function and overall metabolism .
Transport and Distribution
Within cells and tissues, 2-((tert-Butoxycarbonyl)amino)-4-methylpent-4-enoic acid is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function. The transport and distribution of 2-((tert-Butoxycarbonyl)amino)-4-methylpent-4-enoic acid are critical for its role in biochemical reactions and cellular processes .
Subcellular Localization
The subcellular localization of 2-((tert-Butoxycarbonyl)amino)-4-methylpent-4-enoic acid is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it interacts with different biomolecules and enzymes within these compartments. Understanding the subcellular localization of 2-((tert-Butoxycarbonyl)amino)-4-methylpent-4-enoic acid is essential for elucidating its role in cellular processes and biochemical reactions .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
L’ester pinacolique de l’acide 1-Boc-pyrazole-4-boronique peut être synthétisé par plusieurs méthodes. Une approche courante implique la réaction du 1-Boc-pyrazole avec le bis(pinacolato)dibore en présence d’un catalyseur au palladium. La réaction a généralement lieu dans un solvant tel que le tétrahydrofurane (THF) sous une atmosphère inerte .
Méthodes de production industrielle
La production industrielle de l’ester pinacolique de l’acide 1-Boc-pyrazole-4-boronique suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l’optimisation des conditions de réaction pour garantir un rendement et une pureté élevés. L’utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l’efficacité et l’évolutivité .
Analyse Des Réactions Chimiques
Types de réactions
L’ester pinacolique de l’acide 1-Boc-pyrazole-4-boronique subit diverses réactions chimiques, notamment :
Couplage croisé de Suzuki-Miyaura : Cette réaction forme des liaisons carbone-carbone entre le groupe acide boronique et les halogénures d’aryle ou de vinyle en présence d’un catalyseur au palladium.
Azidation catalysée par le cuivre : Cette réaction introduit un groupe azide dans la molécule, qui peut être transformé en d’autres groupes fonctionnels.
Réactifs et conditions courants
Catalyseurs au palladium : Utilisés dans les réactions de couplage croisé de Suzuki-Miyaura.
Catalyseurs au cuivre : Utilisés dans les réactions d’azidation.
Solvants : Les solvants courants comprennent le THF, le diméthylformamide (DMF) et le dichlorométhane (DCM).
Principaux produits formés
Composés biaryliques : Formés par couplage croisé de Suzuki-Miyaura.
Dérivés azido : Formés par azidation catalysée par le cuivre.
Applications de la recherche scientifique
L’ester pinacolique de l’acide 1-Boc-pyrazole-4-boronique a de nombreuses applications dans la recherche scientifique :
Comparaison Avec Des Composés Similaires
L’ester pinacolique de l’acide 1-Boc-pyrazole-4-boronique peut être comparé à d’autres dérivés d’acide boronique :
Ester pinacolique de l’acide 1-méthylpyrazole-4-boronique : Structure similaire, mais avec un groupe méthyle au lieu d’un groupe Boc.
Acide 1H-pyrazole-4-boronique : Il n’a pas l’ester pinacolique, ce qui le rend moins stable et moins réactif dans certaines réactions.
Ester pinacolique de l’acide 4-pyrazoleboronique : Structure similaire, mais sans le groupe Boc, ce qui affecte sa réactivité et sa stabilité.
L’unicité de l’ester pinacolique de l’acide 1-Boc-pyrazole-4-boronique réside dans sa combinaison du cycle pyrazole protégé par Boc et de l’ester pinacolique, ce qui améliore sa stabilité et sa réactivité dans diverses transformations chimiques .
Propriétés
IUPAC Name |
4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5/h8H,1,6H2,2-5H3,(H,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHWOMLAFEJVSSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






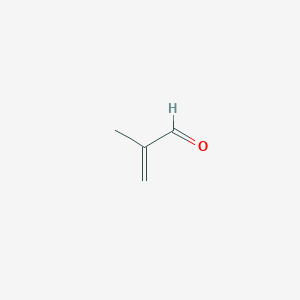
![4-[4-[4-[[(2R,4S)-2-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]aniline](/img/structure/B123486.png)
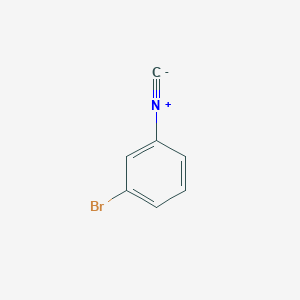
![6-Acetylpyrrolo[1,2-a]pyrazine](/img/structure/B123494.png)

